molecular formula C18H15N3OS B5781656 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,3-diphenylacrylamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,3-diphenylacrylamide

Cat. No. B5781656
M. Wt: 321.4 g/mol
InChI Key: WYTNJZWSMAUVDJ-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,3-diphenylacrylamide (MTDPA) is a chemical compound that has been studied for its potential applications in scientific research. MTDPA is a small molecule that has been synthesized using a variety of methods. In

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,3-diphenylacrylamide has been studied for its potential applications in scientific research. One area of interest is its potential as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,3-diphenylacrylamide has been shown to selectively detect hydrogen peroxide (H2O2) and other ROS in cells, making it a useful tool for studying oxidative stress and related diseases.

Mechanism of Action

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,3-diphenylacrylamide works by reacting with ROS to form a fluorescent product. The reaction between N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,3-diphenylacrylamide and ROS is thought to involve the oxidation of the sulfur atom in the thiadiazole ring, followed by a cyclization reaction to form a fluorescent product. The exact mechanism of this reaction is still being studied.
Biochemical and Physiological Effects
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,3-diphenylacrylamide has been shown to have low toxicity and does not appear to have any significant effects on cell viability or proliferation. However, its effects on cellular signaling pathways and other physiological processes are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,3-diphenylacrylamide as a fluorescent probe is its selectivity for ROS. This allows researchers to specifically detect and study oxidative stress in cells. However, one limitation is that N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,3-diphenylacrylamide is not very stable and can degrade over time, which can affect its accuracy as a probe.

Future Directions

There are several future directions for research on N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,3-diphenylacrylamide. One area of interest is the development of more stable derivatives of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,3-diphenylacrylamide that can be used as long-term probes for studying ROS in cells. Another area of interest is the use of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,3-diphenylacrylamide in animal models to study oxidative stress and related diseases. Additionally, the potential use of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,3-diphenylacrylamide in other areas of research, such as materials science and nanotechnology, is also being explored.

Synthesis Methods

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,3-diphenylacrylamide can be synthesized using a variety of methods. One common method involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 2,3-diphenylacryloyl chloride in the presence of a base such as triethylamine. The resulting product is N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,3-diphenylacrylamide, which can be purified using column chromatography.

properties

IUPAC Name

(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,3-diphenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-13-20-21-18(23-13)19-17(22)16(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-12H,1H3,(H,19,21,22)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTNJZWSMAUVDJ-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,3-diphenylprop-2-enamide

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